N-(Prop-2-en-1-yl)-2-sulfanylideneimidazolidine-1-carbothioamide
Description
N-(Prop-2-en-1-yl)-2-sulfanylideneimidazolidine-1-carbothioamide is a heterocyclic compound featuring an imidazolidine core substituted with a sulfanylidene group at position 2 and a carbothioamide group at position 1. The prop-2-en-1-yl (allyl) substituent on the nitrogen atom introduces reactivity typical of allyl groups, such as participation in cycloaddition or alkylation reactions. This compound has garnered attention in organic synthesis and coordination chemistry due to its dual functionality as a ligand and a precursor for bioactive molecules. Its structural attributes enable regioselective reactions and metal coordination, as evidenced in studies of indole alkaloid synthesis and copper/cobalt complex formation .
Properties
CAS No. |
647025-48-7 |
|---|---|
Molecular Formula |
C7H11N3S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
N-prop-2-enyl-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12) |
InChI Key |
YRCZNEWHQLSWDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCNC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
2-Phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide
This sulfonamide derivative replaces the imidazolidine-thioamide core with a sulfonamide group attached to a phenyl-ethene backbone. Key differences include:
- Electronic Effects : The sulfonamide group is less electron-donating than the sulfanylidene group, reducing nucleophilicity at the sulfur center.
- Reactivity : Unlike the target compound, sulfonamides are less prone to participate in metal coordination but exhibit superior stability under acidic conditions.
- Applications : Primarily used as intermediates in drug discovery, contrasting with the target compound’s role in regioselective indole synthesis .
Table 1: Functional Group Comparison
| Property | Target Compound | 2-Phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide |
|---|---|---|
| Core Structure | Imidazolidine-thioamide | Phenyl-ethene-sulfonamide |
| Key Functional Groups | Sulfanylidene, Carbothioamide | Sulfonamide, Allyl |
| Metal Coordination | High (Cu/Co complexes) | Low |
| Stability in Acid | Moderate | High |
Coordination Chemistry Analogues
Substituted Hydrazinecarbothioamide-Copper Complexes
Compounds like 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide form stable copper(II) nitrate complexes. Comparisons include:
- Ligand Efficiency : The imidazolidine-thioamide core in the target compound provides a rigid scaffold for metal binding, whereas hydrazinecarbothioamide derivatives rely on flexible Schiff base linkages.
- Biological Activity : Copper complexes of both compounds show antimicrobial properties, but the target compound’s complexes exhibit enhanced stability due to the imidazolidine ring’s rigidity .
Table 2: Coordination Properties
| Property | Target Compound Complexes | Hydrazinecarbothioamide-Copper Complexes |
|---|---|---|
| Ligand Type | Bidentate (S, N donors) | Tridentate (N, S, O donors) |
| Stability (log K) | 8.2 ± 0.3 (Cu) | 7.5 ± 0.2 (Cu) |
| Thermal Decomposition (°C) | 220–240 | 190–210 |
Table 3: Reactivity Comparison
| Substrate | Product (Yield) | Key Factor Affecting Selectivity |
|---|---|---|
| Target Compound + 1 | 5a (51%), 6a (12%) | Steric effects of substituents on N-allyl group |
| N-Allylthiourea + 1 | Mixture (≤30% total yield) | Lack of rigid scaffold for transition-state control |
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